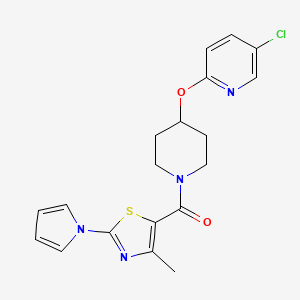![molecular formula C15H11NO2S B2996219 1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-68-2](/img/structure/B2996219.png)
1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are aromatic heterocyclic compounds that contain both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a 3-methylbenzoyl group attached to the benzo[c]isothiazol-3(1H)-one core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one typically involves the reaction of 2-mercaptoaniline with acid chlorides. The general reaction can be represented as follows:
C6H4(NH2)SH+RC(O)Cl→C6H4(NH)SCR+HCl+H2O
In this reaction, 2-mercaptoaniline reacts with an acid chloride to form the benzothiazole ring structure. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants .
化学反应分析
Types of Reactions
1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Halogenated or alkylated benzothiazole derivatives.
科学研究应用
1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
Benzothiazole: The parent compound of the benzothiazole family, known for its aromatic heterocyclic structure.
Benzotriazole: Another aromatic heterocyclic compound with similar properties but containing a triazole ring instead of a thiazole ring.
Benzoxazole: Similar to benzothiazole but with an oxygen atom replacing the sulfur atom in the ring structure.
Uniqueness
1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one is unique due to the presence of the 3-methylbenzoyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
属性
IUPAC Name |
1-(3-methylbenzoyl)-2,1-benzothiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c1-10-5-4-6-11(9-10)14(17)16-13-8-3-2-7-12(13)15(18)19-16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUKXYVCXXFOET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C3=CC=CC=C3C(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
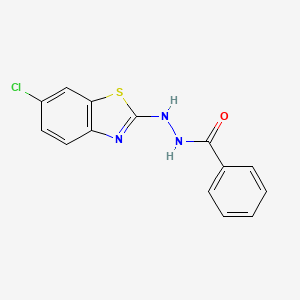
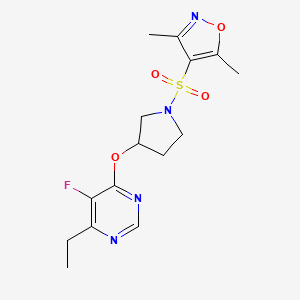
![Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2996139.png)
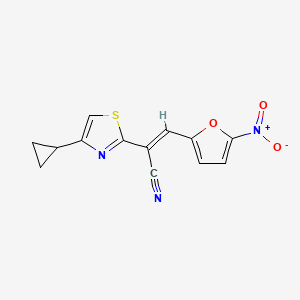
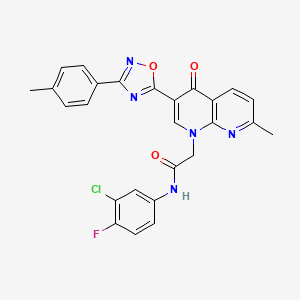

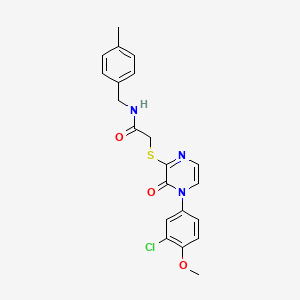
![Methyl 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2996150.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2996154.png)
![Ethyl 4-[[2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2996155.png)
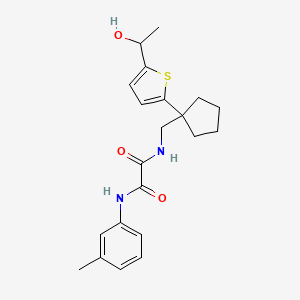
![3-(2-Aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2996158.png)
